molecular formula C24H25N5O3S B2601725 2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-mesitylacetamide CAS No. 852437-41-3

2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-mesitylacetamide

Cat. No. B2601725
CAS RN: 852437-41-3
M. Wt: 463.56
InChI Key: OSKVLLBRWLWPCU-UHFFFAOYSA-N
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Description

The compound “2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-mesitylacetamide” is a complex organic molecule that belongs to the class of 1,2,4-triazoles . Triazoles and their derivatives have been the focus of renewed interest among organic and medicinal chemists due to their synthetic and effective biological importance . They have significant biological properties including antimicrobial, antiviral, antitubercular, anticancer, anticonvulsant, analgesic, antioxidant, anti-inflammatory, and antidepressant activities .


Synthesis Analysis

The synthesis of such compounds usually involves the condensation of 4-amino-5-(3,4-dialkoxyphenyl)-4H-[1,2,4]-triazole-3-thiol with various aromatic carboxylic acids in the presence of phenacyl bromides through one-pot reaction . This process results in the formation of a series of 6-aryl-3-(3,4-dialkoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a 1,2,4-triazolo[4,3-b]pyridazine ring system, which is substituted at the 3-position with a 3,4-dimethoxyphenyl group and at the 6-position with a thio-N-mesitylacetamide group . The exact mass of the molecule is 467.16049698 g/mol .


Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be influenced by its structural features, including the electron-donating groups present in the molecule . These groups can contribute to good inhibitory activity against certain enzymes .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from its IR and NMR spectra . The IR spectrum shows peaks corresponding to C-H (aromatic and aliphatic), C=N, aromatic C-H bend out of plane, and C-S-C vibrations . The 1H-NMR spectrum provides information about the types and environments of the hydrogen atoms in the molecule .

Scientific Research Applications

Antioxidant Properties

A compound structurally similar to the one , involving a triazolo[4,3-b]pyridazine derivative, exhibited significant antioxidant abilities. Specifically, the compound "4-(((6-amino-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-3-yl)methoxy)methyl)-2,6-dimethoxyphenol" showcased antioxidant capability higher than ascorbic acid in certain assays, highlighting its potential in oxidative stress-related applications (Shakir et al., 2017).

Antiproliferative Activity

Research into triazolo[4,3-b]pyridazine derivatives has also revealed their potential in inhibiting the proliferation of both endothelial and tumor cells. This indicates a promising avenue for cancer therapy or studies into the mechanism of cell proliferation (Ilić et al., 2011).

Antiviral Activity

Compounds from the triazolo[4,3-b]pyridazine class have shown notable antiviral activities, especially against the hepatitis A virus (HAV). This suggests a potential use in the treatment or prevention of viral infections (Shamroukh & Ali, 2008).

Antibacterial and Antifungal Properties

Various derivatives from the triazolo and thiadiazole families, including those related to the chemical structure , have been synthesized and assessed for their antibacterial and antifungal activities. These compounds have shown moderate to good activities against a range of bacterial and fungal species, indicating their potential in antimicrobial drug development (Almajan et al., 2010).

Insecticidal Properties

Derivatives of thiadiazole, a moiety structurally related to the chemical , have been evaluated as insecticidal agents against the cotton leafworm, Spodoptera littoralis. This signifies the possible application of these compounds in agricultural pest control (Fadda et al., 2017).

Future Directions

The future directions for research on this compound could involve further exploration of its biological activities and potential therapeutic applications. There is also scope for the development of novel potential drug candidates having better efficacy and selectivity based on the 1,2,4-triazole nucleus .

properties

IUPAC Name

2-[[3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N5O3S/c1-14-10-15(2)23(16(3)11-14)25-21(30)13-33-22-9-8-20-26-27-24(29(20)28-22)17-6-7-18(31-4)19(12-17)32-5/h6-12H,13H2,1-5H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSKVLLBRWLWPCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NN3C(=NN=C3C4=CC(=C(C=C4)OC)OC)C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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